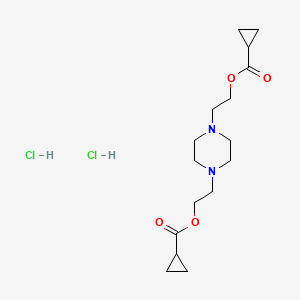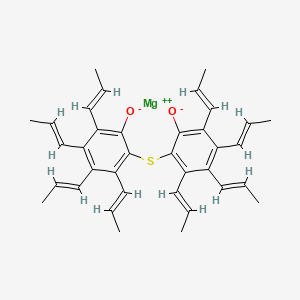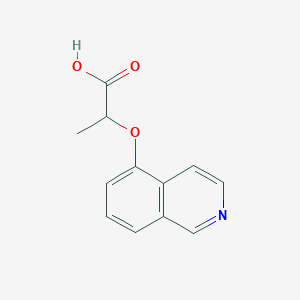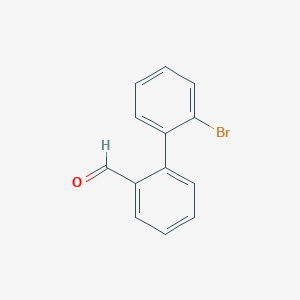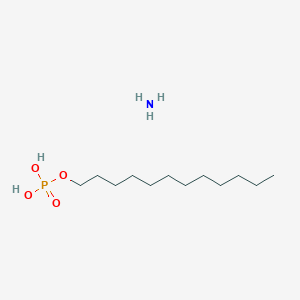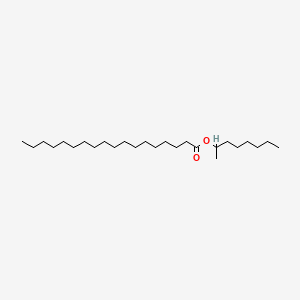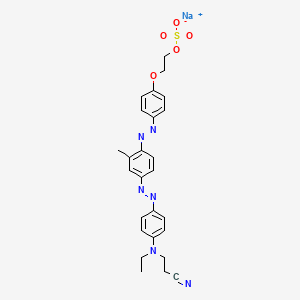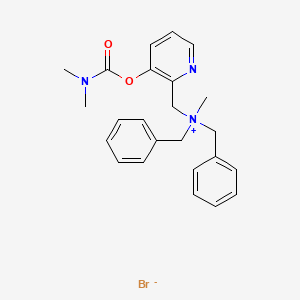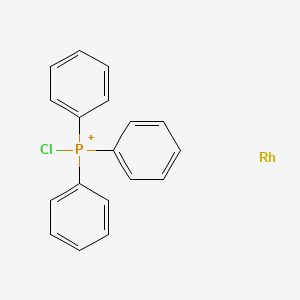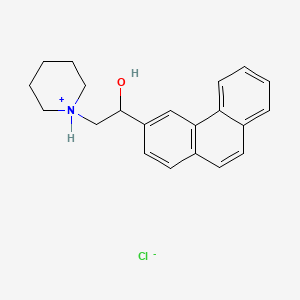
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride is a complex organic compound that features a phenanthrene core substituted with a piperidine ring and a hydroxyethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride typically involves multi-step organic reactions. One common method starts with the phenanthrene core, which undergoes a series of functional group transformations to introduce the piperidine and hydroxyethyl substituents. Key steps often include:
Halogenation: Introduction of a halogen atom to the phenanthrene core.
Nucleophilic Substitution: Reaction with piperidine to form the piperidino-substituted phenanthrene.
Hydroxylation: Introduction of the hydroxyethyl group through reactions such as epoxidation followed by ring-opening.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form carbonyl compounds.
Reduction: The piperidine ring can be reduced to form different nitrogen-containing derivatives.
Substitution: The phenanthrene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the phenanthrene core can intercalate with DNA, affecting gene expression and cellular function. The hydroxyethyl group can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Piperidino-1-hydroxyethyl)phenanthrene: Lacks the hydrochloride salt form, which may affect its solubility and stability.
2-(2-Piperidino-1-hydroxyethyl)naphthalene: Similar structure but with a naphthalene core instead of phenanthrene.
3-(2-Morpholino-1-hydroxyethyl)phenanthrene: Contains a morpholine ring instead of piperidine.
Uniqueness
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
Eigenschaften
CAS-Nummer |
63918-86-5 |
|---|---|
Molekularformel |
C21H24ClNO |
Molekulargewicht |
341.9 g/mol |
IUPAC-Name |
1-phenanthren-3-yl-2-piperidin-1-ium-1-ylethanol;chloride |
InChI |
InChI=1S/C21H23NO.ClH/c23-21(15-22-12-4-1-5-13-22)18-11-10-17-9-8-16-6-2-3-7-19(16)20(17)14-18;/h2-3,6-11,14,21,23H,1,4-5,12-13,15H2;1H |
InChI-Schlüssel |
UEOOUBQIRAHESV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[NH+](CC1)CC(C2=CC3=C(C=CC4=CC=CC=C43)C=C2)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
